molecular formula C23H25N3O3S2 B2789035 N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058189-12-0

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2789035
CAS RN: 1058189-12-0
M. Wt: 455.59
InChI Key: VJXGGNDJORVCEA-UHFFFAOYSA-N
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Description

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTP belongs to the class of piperidine carboxamide compounds, which have been shown to exhibit various pharmacological activities.

Mechanism of Action

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide exerts its pharmacological effects by binding to specific targets in cells and modulating their activity. It has been shown to bind to the ATP-binding site of PKB/Akt and inhibit its activity, which leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation. N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide also activates AMPK by binding to its regulatory subunit, which leads to the activation of downstream signaling pathways that promote energy metabolism and inhibit cell growth.
Biochemical and Physiological Effects:
N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects in cells and animal models. It has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in cancer cells, which suggests its potential as an anticancer agent. N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, which suggests its potential as an antidiabetic agent.

Advantages and Limitations for Lab Experiments

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to study the role of PKB/Akt and AMPK in cellular signaling pathways. However, N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. One potential direction is to investigate its potential as an anticancer agent in preclinical and clinical studies. Another potential direction is to investigate its potential as an antidiabetic agent in animal models and clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide's pharmacological effects and to optimize its pharmacokinetic and pharmacodynamic properties for use in drug development.

Synthesis Methods

The synthesis of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves the reaction of 4-(4-benzylphenyl)thiazol-2-amine with 1-(methylsulfonyl)piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide.

Scientific Research Applications

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various pharmacological activities such as inhibition of protein kinase B (PKB/Akt) and activation of AMP-activated protein kinase (AMPK), which are involved in cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

properties

IUPAC Name

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-31(28,29)26-13-5-8-20(15-26)22(27)25-23-24-21(16-30-23)19-11-9-18(10-12-19)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,16,20H,5,8,13-15H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXGGNDJORVCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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